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Compound of Interest

Compound Name: Bzl-ile-ome hcl

Cat. No.: B2411998

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzl-lle-OMe HCI, or N-Benzyl-L-isoleucine methyl ester hydrochloride, is a protected amino
acid derivative valuable in peptide synthesis and the development of novel therapeutics.[1][2]
This compound incorporates two key protecting groups: a benzyl (Bzl) group on the alpha-
amino group and a methyl ester (OMe) on the carboxyl group. This dual protection allows for its
strategic incorporation into peptide chains and other complex organic molecules. The benzyl
group provides stability under various reaction conditions and can be removed through
methods like catalytic hydrogenation, while the methyl ester protects the carboxylic acid and
can be cleaved by saponification.[1] These application notes provide detailed protocols for the
use of Bzl-lle-OMe HCI in peptide synthesis, including peptide coupling and subsequent
deprotection steps.

Physicochemical Properties
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Property Value Reference
CAS Number 402929-56-0 [2]
Molecular Formula C14H22CINO2 [2]
Molecular Weight 271.79 g/mol [2]
Appearance White to off-white solid

Soluble in polar organic
solvents such as DMF and

Solubility DCM. The hydrochloride salt [2]
enhances solubility in aqueous

solutions.

Applications in Peptide Synthesis

Bzl-lle-OMe HCI serves as a crucial building block in solution-phase peptide synthesis. The N-
benzyl group offers steric hindrance that can sometimes be beneficial in directing reactions,
and its removal conditions are orthogonal to many other protecting groups used in peptide
chemistry.

A common application involves the coupling of an N-protected amino acid to the deprotected N-
benzyl-L-isoleucine methyl ester. The resulting dipeptide can then be further elongated or the
protecting groups can be removed.

Experimental Protocols
Protocol 1: N-Benzylation of L-Isoleucine Methyl Ester
Hydrochloride (Reductive Amination)

This protocol describes a general method for the N-benzylation of an amino acid ester
hydrochloride, analogous to the synthesis of similar N-alkylated amino acid esters.

Materials:

o L-Isoleucine methyl ester hydrochloride
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e Benzaldehyde

e Sodium triacetoxyborohydride or Sodium cyanoborohydride
e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

o HCI in diethyl ether or dioxane

Procedure:

e To a stirred suspension of L-isoleucine methyl ester hydrochloride (1.0 eq) in DCM, add
benzaldehyde (1.1 eq).

e Stir the mixture at room temperature for 30 minutes.

e Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise
over 15 minutes.

o Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
e Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

o Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

» Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-L-isoleucine
methyl ester.

» Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane
gradient).
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e For conversion to the hydrochloride salt, dissolve the purified product in a minimal amount of
anhydrous diethyl ether and add a solution of HCI in diethyl ether until precipitation is
complete.

o Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to
yield Bzl-lle-OMe HCI.

Expected Yield: 70-85%

Protocol 2: Dipeptide Synthesis using Bzl-lle-OMe HCI

This protocol outlines the coupling of an N-Boc-protected amino acid to Bzl-lle-OMe using a
standard carbodiimide-mediated coupling method.

Materials:

o Bzl-lle-OMe HCI

e N-Boc-Alanine (or other N-protected amino acid)

» N,N'-Dicyclohexylcarbodiimide (DCC)

e 1-Hydroxybenzotriazole (HOBLt)

» N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
e Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
e 1N HCI solution

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

Procedure:

o Suspend Bzl-lle-OMe HCI (1.0 eq) in anhydrous DCM.
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Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes to neutralize the
hydrochloride and form the free amine.

In a separate flask, dissolve N-Boc-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
Cool the N-Boc-Alanine/HOBt solution to 0 °C and add DCC (1.1 eq).
Stir this activation mixture at 0 °C for 30 minutes.

Add the activation mixture to the solution of free Bzl-lle-OMe and stir the reaction at room
temperature for 12-24 hours.

Monitor the reaction progress by TLC.
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
Wash the filtrate sequentially with 1N HCI, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the resulting dipeptide (Boc-Ala-Bzl-lle-OMe) by flash column chromatography.

Quantitative Data for Peptide Coupling:

Coupling Reagents  Solvent Reaction Time (h) Typical Yield (%)
DCC/HOBt DCM 12-24 80-95
HATU/DIPEA DMF 2-4 90-98
EDC/HOBt DCM/DMF 12-24 85-95

Protocol 3: Deprotection of the N-Benzyl and Methyl
Ester Groups

The N-benzyl and C-terminal methyl ester groups can be removed sequentially to reveal the

free dipeptide.
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A. N-Benzyl Group Removal (Catalytic Hydrogenolysis)

Materials:

Boc-Ala-Bzl-lle-OMe

Palladium on carbon (10% Pd/C)

Methanol or Ethanol

Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

Dissolve the protected dipeptide (1.0 eq) in methanol.

o Carefully add 10% Pd/C (10-20% by weight of the peptide).

e Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g.,
with a balloon).

 Stir the reaction vigorously at room temperature for 4-12 hours.

e Monitor the reaction by TLC or LC-MS.

e Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the
Pd/C catalyst.

» Rinse the Celite pad with methanol.

o Concentrate the filtrate under reduced pressure to yield the N-deprotected dipeptide (Boc-
Ala-lle-OMe).

Expected Yield: >95%

B. Methyl Ester Removal (Saponification)

Materials:
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» Boc-Ala-lle-OMe

¢ 1M Sodium hydroxide (NaOH) solution

o Methanol or Tetrahydrofuran (THF)

e 1M Hydrochloric acid (HCI) solution

o Ethyl acetate

Procedure:

o Dissolve the dipeptide ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1).
e Cool the solution to 0 °C and add 1M NaOH solution (1.1-1.5 eq) dropwise.

« Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

o After completion, concentrate the mixture under reduced pressure to remove the organic
solvent.

e Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCI.

o Extract the product with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
» Concentrate the filtrate to obtain the final Boc-protected dipeptide acid (Boc-Ala-lle-OH).
Expected Yield: 85-95%

Stability and Storage

Bzl-lle-OMe HCI is a stable crystalline solid. It should be stored in a cool, dry place, away from
moisture. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is
stable under mildly acidic and basic conditions at room temperature, but the ester group is
susceptible to hydrolysis under strong basic conditions, and the N-benzyl group can be cleaved
under strong acidic conditions or by hydrogenolysis.
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Visualizations

Dipeptide Synthesis
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Caption: Workflow for the synthesis of a protected dipeptide using Bzl-lle-OMe HCI.
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Caption: Sequential deprotection pathways for a dipeptide containing N-Bzl and C-OMe

groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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